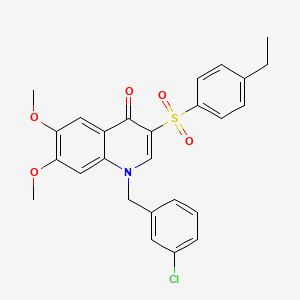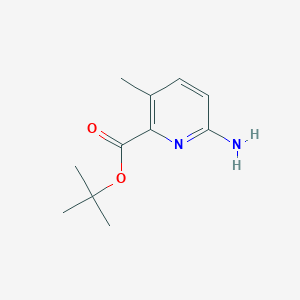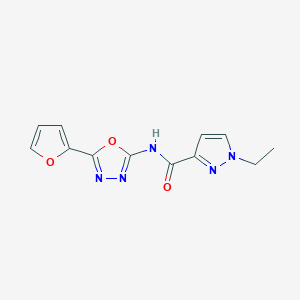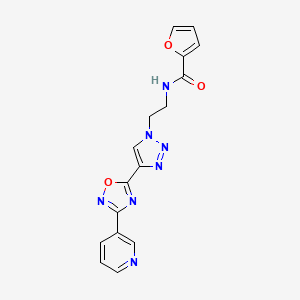
1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Catalytic Activity : The use of certain catalysts, such as 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, has been highlighted for the synthesis of polyhydroquinoline derivatives, showcasing the compound's role in facilitating clean and efficient chemical reactions under solvent-free conditions (Khaligh, 2014).
- Synthesis Techniques : Another study emphasized the Brønsted Acid Ionic Liquid as a novel catalyst for the one-pot synthesis of Hantzsch Polyhydroquinoline Derivatives, demonstrating the compound's utility in improving synthesis strategies for polyhydroquinoline derivatives (Heravi et al., 2010).
Pharmaceutical Research
- Phosphodiesterase 4 Inhibition : Research on a novel phosphodiesterase 4 (PDE4) inhibitor designed for pulmonary diseases showcases the potential of related compounds in treating asthma and chronic obstructive respiratory disease through topical pulmonary administration (Villetti et al., 2015).
Materials Science
- Optical and Thermophysical Properties : Investigations into IR-polarizing films containing quinoline derivatives and Fe3O4 nanoparticles reveal the compound's applications in developing materials with unique optical and thermophysical characteristics, suitable for use in laser technologies and spectropolarimeters (Shahab et al., 2016).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-8-10-20(11-9-17)34(30,31)25-16-28(15-18-6-5-7-19(27)12-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYRCYACWKIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)
![ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)


![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)


![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)
![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)